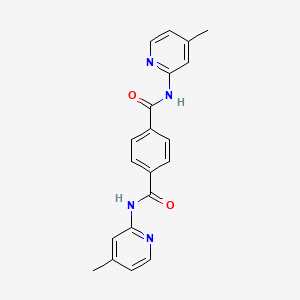

N,N'-bis(4-methylpyridin-2-yl)benzene-1,4-dicarboxamide

Description

N,N-BIS(4-METHYL-2-PYRIDYL)TEREPHTHALAMIDE is a coordination polymer ligand known for its semi-rigid structure and unique properties. This compound is part of a class of ligands that are extensively studied for their ability to form complex structures with metal ions, leading to diverse applications in various fields such as catalysis, material science, and coordination chemistry .

Properties

Molecular Formula |

C20H18N4O2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

1-N,4-N-bis(4-methylpyridin-2-yl)benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C20H18N4O2/c1-13-7-9-21-17(11-13)23-19(25)15-3-5-16(6-4-15)20(26)24-18-12-14(2)8-10-22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26) |

InChI Key |

ANOFQPHRTZIDQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CC(=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-BIS(4-METHYL-2-PYRIDYL)TEREPHTHALAMIDE typically involves the reaction of terephthaloyl chloride with 4-methyl-2-pyridylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N,N-BIS(4-METHYL-2-PYRIDYL)TEREPHTHALAMIDE undergoes various types of chemical reactions, including:

Coordination Reactions: Forms complexes with metal ions such as zinc, cadmium, and nickel.

Substitution Reactions: Can participate in substitution reactions where one of the pyridyl groups is replaced by another ligand.

Common Reagents and Conditions:

Coordination Reactions: Typically involve metal salts like zinc acetate or nickel chloride in solvents such as methanol or water.

Substitution Reactions: Often require the presence of a base like triethylamine and are carried out in polar solvents.

Major Products:

Scientific Research Applications

N,N-BIS(4-METHYL-2-PYRIDYL)TEREPHTHALAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.

Industry: Utilized in catalysis for various organic reactions, including Knoevenagel condensation.

Mechanism of Action

The mechanism of action of N,N-BIS(4-METHYL-2-PYRIDYL)TEREPHTHALAMIDE primarily involves its ability to coordinate with metal ions. The compound acts as a bidentate ligand, binding to metal ions through the nitrogen atoms of the pyridyl groups. This coordination leads to the formation of stable complexes that can exhibit unique chemical and physical properties . The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex .

Comparison with Similar Compounds

N,N-BIS(3-PYRIDYL)TEREPHTHALAMIDE: Another coordination polymer ligand with similar properties but different structural isomerism.

N,N-BIS(4-PYRIDYL)TEREPHTHALAMIDE: Similar in structure but with different coordination behavior due to the position of the pyridyl groups.

Uniqueness: N,N-BIS(4-METHYL-2-PYRIDYL)TEREPHTHALAMIDE is unique due to the presence of the methyl group on the pyridyl ring, which can influence its coordination behavior and the stability of the resulting complexes. This structural feature can lead to different reactivity and applications compared to its non-methylated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.